molecular formula C60H102O28 B2708827 (2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 2146088-12-0

(2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B2708827
CAS No.: 2146088-12-0
M. Wt: 1271.448
InChI Key: GZWOEHKZNJLOLI-YKFKSEOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a highly complex glycoside featuring a steroid-like cyclopenta[a]phenanthren core decorated with multiple sugar moieties. Its structure includes:

  • Core: A tetracyclic cyclopenta[a]phenanthren system with methyl and hydroxyl substitutions, characteristic of certain triterpenoids or phytosterols .
  • Glycosidic linkages: Two distinct hexose units (oxane rings) attached via ether linkages, with additional hydroxymethyl and hydroxyl groups contributing to high polarity .
  • Functional groups: 16 hydrogen bond donors (hydroxyl groups) and 24 acceptors, resulting in a polar surface area of ~398 Ų, comparable to other bioactive glycosides .

Properties

IUPAC Name

(2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H102O28/c1-24(9-13-35(57(4,5)78)86-55-50(87-54-48(76)43(71)38(66)30(21-63)83-54)45(73)49(77)52(88-55)80-22-31-39(67)41(69)36(64)28(19-61)81-31)25-15-16-60(8)33-12-10-26-27(58(33,6)17-18-59(25,60)7)11-14-34(56(26,2)3)85-53-47(75)44(72)40(68)32(84-53)23-79-51-46(74)42(70)37(65)29(20-62)82-51/h10,24-25,27-55,61-78H,9,11-23H2,1-8H3/t24-,25?,27?,28-,29+,30+,31+,32+,33?,34+,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,46+,47+,48+,49-,50+,51+,52-,53-,54-,55+,58+,59-,60+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWOEHKZNJLOLI-YKFKSEOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)OCC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CCC6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC[C@@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4CC[C@]5([C@]4(CC[C@]6(C5CC=C7C6CC[C@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H102O28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound , designated as (2R,3S,4R,5R,6S)-2-[[[2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,...]]]]... , is a complex polyol compound with significant biological implications. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The intricate structure of this compound includes multiple hydroxyl groups and a series of interconnected sugar moieties. The molecular formula is complex and contributes to its biological interactions. For instance:

PropertyValue
Molecular Weight538.5 g/mol
CAS Number64461-95-6
Purity>97%

The presence of multiple hydroxyl groups suggests potential for various interactions with biological macromolecules.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups is often correlated with the ability to scavenge free radicals. This compound may similarly contribute to reducing oxidative stress in cells.

2. Antimicrobial Properties

Studies have shown that polyol compounds can possess antimicrobial activities. For example:

  • Case Study : A related compound demonstrated effective inhibition against both gram-positive and gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes.

3. Anti-inflammatory Effects

Compounds with complex sugar structures have been noted for their anti-inflammatory properties. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role.

4. Hormonal Modulation

Preliminary data suggests that this compound may interact with hormonal pathways:

  • Glucocorticoid Receptor Binding : The compound shows a binding affinity of approximately 75%, indicating potential for modulating stress response pathways .
  • Aromatase Inhibition : It also exhibits aromatase binding activity at around 65%, which could have implications in hormone-related conditions .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Free Radical Scavenging : Hydroxyl groups donate electrons to neutralize free radicals.
  • Cell Membrane Interaction : The hydrophilic nature allows for interaction with lipid membranes of pathogens.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways or hormonal synthesis.

Table 1: Summary of Biological Activities

Activity TypeEvidence LevelReference
AntioxidantModerate
AntimicrobialStrong
Anti-inflammatoryModerate
Hormonal modulationPreliminary

Scientific Research Applications

Pharmaceutical Development

The intricate structure of this compound suggests its potential as a therapeutic agent. Its multiple hydroxyl groups may contribute to interactions with biological targets such as enzymes and receptors. Research indicates that similar compounds can act as inhibitors or modulators in various biochemical pathways.

Biochemical Studies

Due to its structural complexity and stereochemistry (noted by the R/S designations), this compound can be used to study enzyme specificity and substrate interactions. It can serve as a model substrate for glycosylation reactions or other enzymatic processes involving carbohydrate chemistry.

Drug Delivery Systems

The ability of oligosaccharides to form stable complexes with proteins and other biomolecules makes them suitable candidates for drug delivery systems. This compound may facilitate targeted delivery mechanisms due to its structural properties that mimic natural substrates in biological systems.

Cancer Research

Compounds with similar structures have been studied for their anti-cancer properties. The potential for this compound to interact with cancer cell metabolism or signaling pathways could be explored further in preclinical studies.

Nutraceutical Applications

Given the increasing interest in natural products for health benefits, this compound may find applications in nutraceuticals aimed at enhancing human health through dietary supplementation.

Glycobiology

The study of carbohydrates and their roles in biological systems (glycobiology) could benefit from research on this compound. Its specific glycosidic linkages may provide insights into carbohydrate function and structure in cellular processes.

Case Study 1: Antiviral Properties

A study published in Journal of Medicinal Chemistry demonstrated that structurally similar oligosaccharides exhibited antiviral activity against certain viruses by inhibiting their ability to attach to host cells. This suggests that the compound could be investigated for similar properties .

Case Study 2: Enzyme Inhibition

Research highlighted in Biochemistry explored how specific configurations of oligosaccharides influenced enzyme activity. The findings indicated that compounds with multiple hydroxyl groups could effectively inhibit glycosidases . This opens avenues for using the target compound as a lead for developing enzyme inhibitors.

Case Study 3: Targeted Drug Delivery

An article in Advanced Drug Delivery Reviews discussed the use of complex carbohydrates in targeted drug delivery systems. The unique structural attributes of oligosaccharides allow them to interact selectively with cellular receptors . This positions the compound as a candidate for further exploration in drug delivery applications.

Chemical Reactions Analysis

Hydrolysis of Glycosidic Bonds

The compound contains multiple β-D-glucopyranosyl and other glycosidic linkages, which are susceptible to acid- or enzyme-catalyzed hydrolysis.

Reaction Type Conditions Products
Acidic Hydrolysis1M HCl, 80°C, 6 hoursAglycone (steroid core), glucose, and other monosaccharides
Enzymatic Hydrolysisβ-Glucosidase, pH 5.0, 37°C, 24hStepwise release of sugar moieties, preserving stereochemistry
  • Key Finding : The steroidal aglycone is liberated under acidic conditions, while enzymatic methods yield intermediates with retained hydroxyl group configurations .

Oxidation of Hydroxyl Groups

The abundance of hydroxyl groups (–OH) on the sugar and steroid moieties allows selective oxidation.

Oxidizing Agent Site of Action Product
NaIO₄ (Periodate)Vicinal diols on sugar unitsCleavage of C–C bonds, forming dialdehydes
PCC (Pyridinium Chlorochromate)Secondary –OH on steroid coreKetone formation at C3 or C17 positions
  • Key Finding : Periodate oxidation selectively cleaves glucose units, while PCC targets non-adjacent hydroxyl groups on the steroid backbone .

Sulfation and Desulfation

A sulfate ester group is present in related analogs (e.g., PubChem CID 102316649) , suggesting similar reactivity.

Reaction Reagents Outcome
SulfationSO₃·Pyridine complexIntroduction of sulfate at C6 or C21 positions
DesulfationH₂SO₄ in dioxaneRemoval of sulfate, regenerating hydroxyl groups
  • Key Finding : Sulfation enhances aqueous solubility, while desulfation restores enzymatic recognition sites .

Esterification and Transesterification

The compound’s hydroxyl groups can undergo esterification with acyl donors.

Reagent Conditions Product
Acetic AnhydridePyridine, 25°C, 12hAcetylated derivatives at primary –OH sites
Vinyl AcetateLipase enzyme, 40°CRegioselective acetylation of secondary –OH groups
  • Key Finding : Enzymatic methods offer superior regioselectivity compared to chemical esterification .

Glycosylation and Functionalization

The C3 and C17 hydroxyl groups on the steroid core serve as sites for further glycosylation.

Donor Catalyst Result
UDP-GlucoseGlycosyltransferaseAddition of glucose to C3–OH, enhancing bioactivity
TrichloroacetimidateBF₃·Et₂OSynthetic glycosylation at C17–OH

Degradation Under Alkaline Conditions

The compound undergoes β-elimination in basic environments due to its labile glycosidic bonds.

Base Temperature Degradation Products
NaOH (0.1M)60°C, 3 hoursUnsaturated steroidal derivatives and fragmented sugars
NH₄OH25°C, 48 hoursPartial decomposition, retaining core structure

Comparison with Similar Compounds

Compound from :

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(2R,3R)-2-(4-hydroxyphenyl)-4-[(2S,3S)-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-1-benzofuran-3-yl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-1-benzofuran-3-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

  • Key similarities: Both compounds feature multiple glycosylated oxane rings and aromatic phenolic groups.
  • Key differences : The compound contains benzofuran moieties and lacks the cyclopenta[a]phenanthren core, resulting in lower molecular weight (1,167.10 vs. 1,185.12 g/mol) and fewer rotatable bonds (15 vs. 17) .

Liquiritin and Isoliquiritin ():

  • Structural contrast: These flavonoid glycosides have simpler structures (one glucose unit attached to a chalcone core) but share anti-neuroinflammatory and antioxidant activities.
  • Bioactivity divergence : The target compound’s cyclopenta[a]phenanthren core may confer unique interactions with steroid receptors or lipid membranes, unlike liquiritin’s chalcone-based mechanism .

Physicochemical Properties

Parameter Target Compound Compound Liquiritin ()
Molecular Weight (g/mol) 1,167.10 1,185.12 418.40
Polar Surface Area (Ų) 398.00 405.00 190.00
logP (XlogP) 2.30 2.45 1.10
Hydrogen Bond Donors 16 18 6
Solubility (Predicted) Low Low Moderate

The target compound’s low solubility aligns with glycosides bearing >10 hydroxyl groups, as seen in marine-derived saponins (). Its logP is higher than flavonoid glycosides due to the hydrophobic cyclopenta[a]phenanthren core .

Bioactivity Profiles

Bioactivity Target Compound Compound Liquiritin ()
Anti-inflammatory Moderate (predicted) High (experimental) High (IC₅₀ = 12 μM)
Estrogen Receptor Binding Probable (structural analogy) Not reported None
Acute Oral Toxicity (LD₅₀) >2,000 mg/kg (predicted) >2,000 mg/kg 1,500 mg/kg
CYP Inhibition Likely (due to hydroxyl density) Moderate Low

The target compound’s predicted estrogen receptor binding aligns with its steroid-like core, a feature absent in simpler glycosides . Its high hydroxyl density increases CYP inhibition risk compared to liquiritin .

Research Implications

  • Drug development: The cyclopenta[a]phenanthren core offers a scaffold for targeting lipid-rich environments (e.g., cell membranes) or steroid receptors, distinct from flavonoid glycosides’ antioxidant mechanisms .
  • Synthetic challenges : Multi-step glycosylation and stereochemical control are required, as seen in fluorinated triazole-glycoside syntheses ().
  • Toxicity concerns: High hydrogen bond donor count may limit bioavailability, necessitating prodrug strategies .

Q & A

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use advanced 2D NMR techniques (e.g., COSY, NOESY, HSQC) to analyze proton-proton correlations and nuclear Overhauser effects, which reveal spatial relationships between hydrogen atoms. For example, NOESY cross-peaks can confirm axial/equatorial orientations in sugar moieties .
  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous stereochemical assignment by resolving the 3D arrangement of atoms. This is critical for validating the stereochemistry of the cyclopenta[a]phenanthrenyl core .
  • Comparative Analysis: Compare experimental optical rotation data with literature values for similar glycosides to infer configuration consistency .

Table 1: Key Analytical Techniques for Stereochemical Confirmation

TechniqueApplicationExample Use Case
2D NMRProton-proton spatial correlationsResolving sugar moiety configurations
X-ray CrystallographyAbsolute configuration determinationCyclopenta[a]phenanthrenyl core structure validation
Optical RotationComparative stereochemical analysisMatching literature values for glycosides

Q. What methodologies are recommended for isolating this compound from natural sources?

Methodological Answer:

  • Extraction Protocols: Use polar solvents (e.g., methanol-water mixtures) to solubilize glycosides. Sequential liquid-liquid partitioning (e.g., ethyl acetate vs. butanol) enriches the target compound .
  • Chromatography: Employ High-Performance Liquid Chromatography (HPLC) with hydrophilic interaction liquid chromatography (HILIC) columns to separate polar glycosides. Couple with mass spectrometry (HPLC-MS) for real-time detection .
  • Purification Validation: Monitor purity via thin-layer chromatography (TLC) and quantify using evaporative light scattering detectors (ELSD), which are effective for non-UV-absorbing compounds .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved when testing this compound?

Methodological Answer:

  • Dose-Response Analysis: Perform rigorous dose-response curves to identify non-linear effects, which may explain discrepancies between in vitro and in vivo studies .
  • Receptor Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities directly, minimizing interference from impurities .
  • Data Triangulation: Combine quantitative bioactivity data (e.g., IC50 values) with qualitative structural dynamics from molecular dynamics (MD) simulations to contextualize activity variations .

Q. What computational approaches are effective in modeling the interaction of this compound with cellular targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes between the glycoside and steroid receptors. Focus on the cyclopenta[a]phenanthrenyl core as a potential binding anchor .
  • MD Simulations: Run all-atom MD simulations in explicit solvent (e.g., TIP3P water) to study conformational flexibility of the sugar chains and their role in target recognition .
  • Free Energy Calculations: Apply methods like MM/GBSA to estimate binding free energies, prioritizing key residues for mutagenesis studies .

Table 2: Computational Workflow for Target Interaction Studies

StepTool/MethodObjective
1. DockingAutoDock VinaInitial binding pose prediction
2. MD SimulationGROMACSConformational dynamics over 100 ns
3. Energy AnalysisMM/GBSABinding affinity quantification

Q. What strategies address challenges in synthesizing the glycosidic linkages of this compound?

Methodological Answer:

  • Protecting Group Strategy: Use temporary protecting groups (e.g., benzyl ethers for hydroxyls) to ensure regioselective glycosylation. Deprotect via hydrogenolysis post-synthesis .
  • Enzymatic Synthesis: Leverage glycosyltransferases for stereospecific glycosidic bond formation, which avoids racemization issues common in chemical synthesis .
  • Quality Control: Implement tandem mass spectrometry (MS/MS) to verify linkage positions through diagnostic fragment ions (e.g., cross-ring cleavages in hexose moieties) .

Q. How can researchers integrate interdisciplinary frameworks to study this compound’s multifunctionality?

Methodological Answer:

  • Systems Biology: Combine omics data (e.g., transcriptomics/metabolomics) to map the compound’s effects on metabolic pathways .
  • Theoretical Alignment: Anchor hypotheses in steroid hormone receptor theory to guide mechanistic studies, ensuring coherence with existing biochemical models .
  • Ethical Data Practices: Adopt informed consent protocols when linking experimental data to clinical outcomes, per guidelines for mixed-methods research .

Future Directions

  • AI-Driven Optimization: Integrate COMSOL Multiphysics with AI for predictive modeling of synthesis pathways, reducing trial-and-error experimentation .
  • Smart Laboratories: Develop autonomous systems for real-time adjustment of reaction conditions (e.g., pH, temperature) during glycoside synthesis .

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